molecular formula C24H21Cl6O6P B12704901 tris[2-(2,6-dichlorophenoxy)ethyl] phosphite CAS No. 5683-91-0

tris[2-(2,6-dichlorophenoxy)ethyl] phosphite

Cat. No.: B12704901
CAS No.: 5683-91-0
M. Wt: 649.1 g/mol
InChI Key: CVGGYBHOOBVSAZ-UHFFFAOYSA-N
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Description

Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is an organophosphorus compound with the molecular formula C₂₄H₂₁Cl₆O₆P. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of three 2-(2,6-dichlorophenoxy)ethyl groups attached to a phosphite core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Oxidation: Phosphates and phenols.

    Substitution: Substituted phosphites and phenols.

    Hydrolysis: Phosphoric acid derivatives and phenols.

Scientific Research Applications

Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers.

    Biology: Investigated for its potential as a biocide and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, leading to disruption of metabolic pathways. The phenoxy groups play a crucial role in its activity by facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tris[2-(2,4-dichlorophenoxy)ethyl] phosphite: Similar structure but with 2,4-dichlorophenoxy groups.

    Tris[2-(diphenylphosphino)ethyl] phosphine: Contains diphenylphosphino groups instead of dichlorophenoxy groups.

Uniqueness

Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is unique due to the specific positioning of chlorine atoms on the phenoxy groups, which influences its reactivity and interaction with biological systems. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5683-91-0

Molecular Formula

C24H21Cl6O6P

Molecular Weight

649.1 g/mol

IUPAC Name

tris[2-(2,6-dichlorophenoxy)ethyl] phosphite

InChI

InChI=1S/C24H21Cl6O6P/c25-16-4-1-5-17(26)22(16)31-10-13-34-37(35-14-11-32-23-18(27)6-2-7-19(23)28)36-15-12-33-24-20(29)8-3-9-21(24)30/h1-9H,10-15H2

InChI Key

CVGGYBHOOBVSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCOP(OCCOC2=C(C=CC=C2Cl)Cl)OCCOC3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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